7-(Benzyloxy)-6-hydroxyhept-2-en-4-one
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Overview
Description
7-(Benzyloxy)-6-hydroxyhept-2-en-4-one is an organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a hept-2-en-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one typically involves the following steps:
Formation of the Hept-2-en-4-one Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hept-2-en-4-one backbone can be reduced to form saturated compounds.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.
Substitution: Benzyl chloride in the presence of a base like NaOH (Sodium hydroxide) is often used.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated heptanones.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
7-(Benzyloxy)-6-hydroxyhept-2-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrophobic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-hydroxybenzaldehyde
Comparison: 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one is unique due to its hept-2-en-4-one backbone, which provides distinct chemical reactivity and biological activity compared to other benzyloxy-hydroxy compounds.
Properties
CAS No. |
651738-88-4 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-hydroxy-7-phenylmethoxyhept-2-en-4-one |
InChI |
InChI=1S/C14H18O3/c1-2-6-13(15)9-14(16)11-17-10-12-7-4-3-5-8-12/h2-8,14,16H,9-11H2,1H3 |
InChI Key |
IYHAOOCADLGOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
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